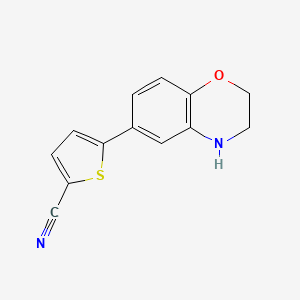

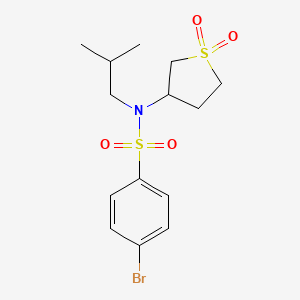

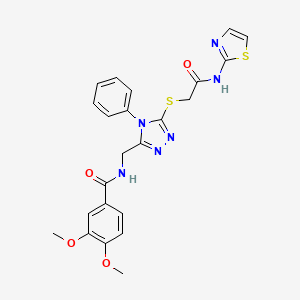

![molecular formula C15H15NO2 B2612226 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol CAS No. 1213772-09-8](/img/structure/B2612226.png)

2-ethoxy-6-[(E)-(phenylimino)methyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-ethoxy-6-[(E)-(phenylimino)methyl]phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H15NO2 and a molecular weight of 241.29 .

Synthesis Analysis

The synthesis of “this compound” involves a condensation reaction . The crystals suitable for X-ray analysis were obtained from the slow evaporation of ethyl alcohol .Molecular Structure Analysis

The structure of “this compound” was characterized by X-ray diffraction, IR, and electronic spectroscopy . The compound prefers the enol form in the solid state as per X-ray and IR results . UV-Vis spectra of the compound were recorded in various solvents, showing that the molecule exists only in the enol form even in solvent media .Physical and Chemical Properties Analysis

“this compound” is a biochemical compound with a molecular formula of C15H15NO2 and a molecular weight of 241.29 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Spectroscopic and Molecular Characterization

- Synthesis and Spectroscopic Properties : The compound was synthesized and characterized through X-ray diffraction, IR and electronic spectroscopy. It was found that 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol prefers the enol form in the solid state as indicated by X-ray and IR results. The molecule exists in the enol form even in various solvent media, as evidenced by UV–Vis spectra. Electronic structure and spectroscopic properties were further investigated using DFT/B3LYP optimization and TD-DFT calculations, highlighting its enol and keto tautomers in both gas and solution phases (Albayrak et al., 2010).

Catalytic Properties

- Dioxomolybdenum(VI) Complexes : Research on dioxomolybdenum(VI) complexes derived from this compound (and similar compounds) has shown significant catalytic properties, particularly in the oxidation of alkenes. These complexes exhibit excellent catalytic activities, underlining the potential of this compound derivatives in catalysis applications (Zhu, 2018).

Chemical Activity and Tautomerism

- Tautomeric Behavior and Chemical Activity : Investigations into the tautomerism of derivatives of this compound in solvent media and solid state have provided insights into the stacking interactions and supramolecular structure. This research enhances the understanding of the molecule's behavior in different environments, informing potential applications in materials science and molecular engineering (Albayrak et al., 2011).

Propriétés

IUPAC Name |

2-ethoxy-6-(phenyliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-10-6-7-12(15(14)17)11-16-13-8-4-3-5-9-13/h3-11,17H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOSXBMSPLPVBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

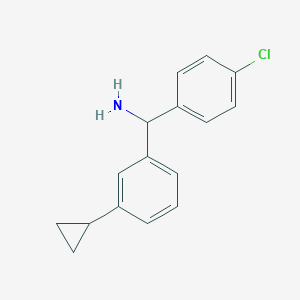

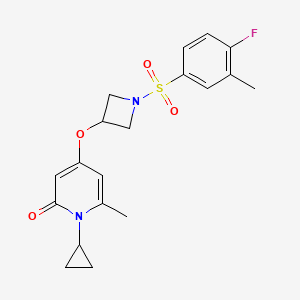

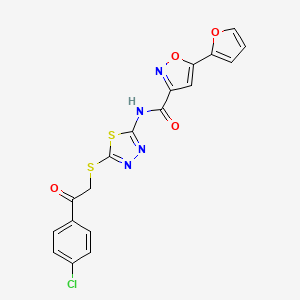

![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)

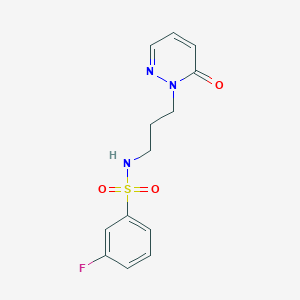

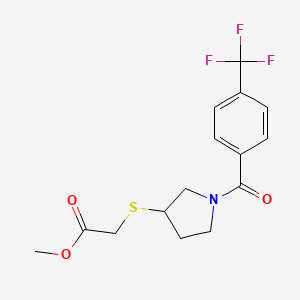

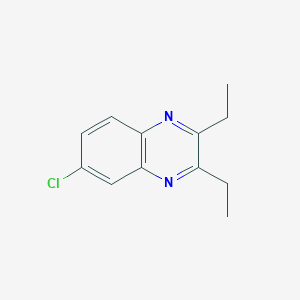

![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)

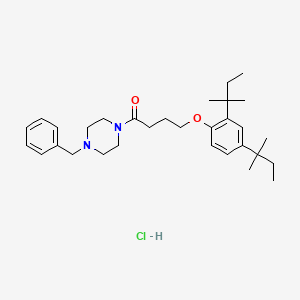

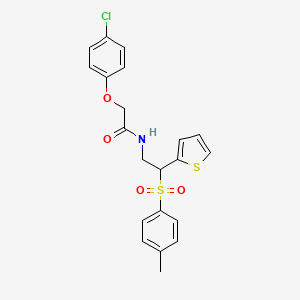

![5-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2612150.png)